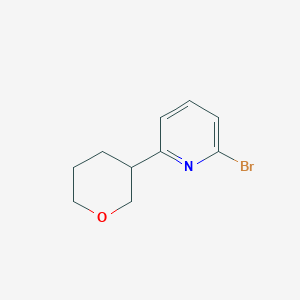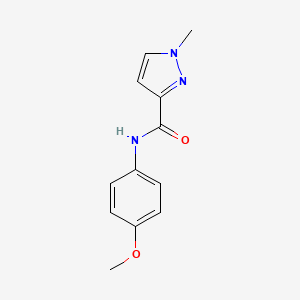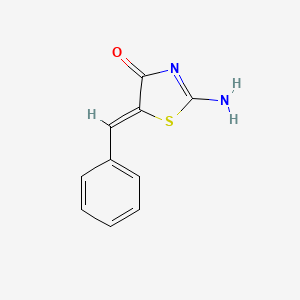
(Z)-5-Benzylidene-2-iminothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-Benzylidene-2-iminothiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by a thiazolidinone core structure, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a benzylidene group at the 5-position and an imino group at the 2-position further enhances its chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-Benzylidene-2-iminothiazolidin-4-one typically involves the condensation of thiazolidin-4-one with benzaldehyde under basic conditions. A common method includes the use of sodium hydroxide as a base in an ethanol solvent, where the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of 2-amino-5-benzylidene-thiazolidin-4-one.
Substitution: Formation of various substituted thiazolidinones depending on the nucleophile used.
科学研究应用
Chemistry: (Z)-5-Benzylidene-2-iminothiazolidin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound has been investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising lead compound in drug discovery.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (Z)-5-Benzylidene-2-iminothiazolidin-4-one is primarily attributed to its ability to interact with biological macromolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. The compound’s interaction with DNA and RNA has also been studied, suggesting potential mechanisms for its antimicrobial and anticancer effects.
Molecular Targets and Pathways:
Proteins and Enzymes: Inhibition of key enzymes involved in bacterial cell wall synthesis.
DNA/RNA: Intercalation into DNA strands, disrupting replication and transcription processes.
相似化合物的比较
Thiazolidin-4-one: The parent compound without the benzylidene and imino groups.
5-Benzylidene-thiazolidin-4-one: Lacks the imino group at the 2-position.
2-Imino-thiazolidin-4-one: Lacks the benzylidene group at the 5-position.
Uniqueness: (Z)-5-Benzylidene-2-iminothiazolidin-4-one is unique due to the presence of both the benzylidene and imino groups, which confer enhanced reactivity and potential biological activities. This combination of functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to its simpler analogs.
属性
CAS 编号 |
14230-00-3 |
|---|---|
分子式 |
C10H8N2OS |
分子量 |
204.25 g/mol |
IUPAC 名称 |
(5Z)-2-amino-5-benzylidene-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H8N2OS/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)/b8-6- |
InChI 键 |
SRILECHSVYTLLS-VURMDHGXSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)

![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11712844.png)
![N-[(E)-(2-hydroxy-5-nitro-phenyl)methyleneamino]-4-iodo-benzamide](/img/structure/B11712845.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11712855.png)
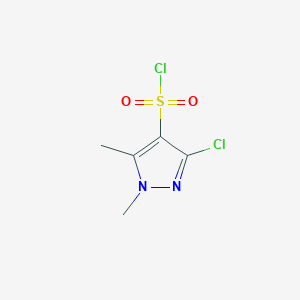
![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine](/img/structure/B11712864.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11712868.png)
![Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B11712876.png)
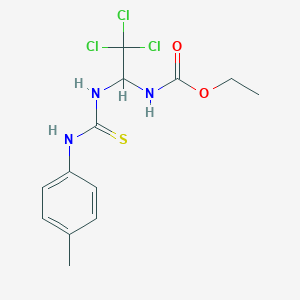
![4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11712883.png)
